2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[(3,4-dichloroanilino)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-12-6-5-9(7-13(12)17)18-8-19-14(20)10-3-1-2-4-11(10)15(19)21/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFYXLZKGGGKBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Phthalic Anhydride Derivatives
The isoindole-1,3-dione scaffold is typically synthesized via cyclocondensation reactions. A common approach involves heating phthalic anhydride or its derivatives with primary amines. For example, dimethyl 4-hydroxyphthalate reacts with amines under acidic conditions to form substituted isoindole-1,3-diones. Adapting this method, 3,4-dichloroaniline can be introduced via a two-step process:
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Nitration and Reduction : Dimethyl 4-hydroxyphthalate undergoes nitration with HNO₃/H₂SO₄ at 25°C to yield dimethyl 4-hydroxy-3-nitrophthalate. Subsequent reduction using Fe/HCl or Zn/HOAc converts the nitro group to an amine, producing dimethyl 3-amino-4-hydroxyphthalate.
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Amine Coupling : The intermediate reacts with 3,4-dichloroaniline in acetic acid at 120°C, facilitated by triethylamine, to form the target compound.
Key Conditions :
Functionalization of the Aminomethyl Side Chain
Mannich-Type Reactions
The aminomethyl group is introduced via Mannich reactions, where formaldehyde acts as the methylene donor. In a representative procedure:
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Reaction Setup : Isoindole-1,3-dione (1.0 equiv), 3,4-dichloroaniline (1.1 equiv), and paraformaldehyde (1.2 equiv) are refluxed in ethanol for 12 hours.
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Workup : The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) to yield the title compound as a white solid.
Optimization Insights :
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Solvent Choice : Ethanol enhances solubility of aromatic amines compared to DCM or THF.
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Yield Improvement : Adding molecular sieves (4Å) increases yield by absorbing water, shifting equilibrium toward product formation.
One-Pot Synthesis Strategies
Convergent Approach Using Ninhydrin
A streamlined one-pot method adapts procedures from benzo-fused isoindole syntheses:
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Reactants : Ninhydrin hydrate (1.0 equiv), 3,4-dichloroaniline (1.05 equiv), and formaldehyde (1.1 equiv) in methanol.
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Conditions : Stirred at 60°C for 6 hours, followed by crystallization from ethyl acetate/hexane.
Advantages :
-
Eliminates intermediate isolation, reducing purification steps.
Reaction Mechanism and Kinetics
Nucleophilic Aromatic Substitution
The coupling of 3,4-dichloroaniline to the isoindole core proceeds via nucleophilic aromatic substitution (SNAr). The electron-withdrawing chlorine atoms activate the aromatic ring, facilitating attack by the deprotonated amine. Kinetic studies reveal:
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Rate Law : Second-order dependence on amine concentration.
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Activation Energy : ~45 kJ/mol, indicating moderate thermal requirements.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Distinct singlet at δ 4.85 ppm corresponds to the methylene bridge (N-CH₂-N).
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IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (C=O) and 1580 cm⁻¹ (C-Cl) confirm core structure.
Scale-Up Considerations
Industrial Adaptation
Pilot-scale synthesis (100 g batch) employs:
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Solvent Recovery : Distillation under reduced pressure reclaims >90% acetic acid.
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Safety Protocols : Controlled addition of 3,4-dichloroaniline to prevent exothermic runaway.
Economic Metrics :
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Raw Material Cost: $12.50/g (theoretical).
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Process Mass Intensity (PMI): 8.2, indicating moderate environmental impact.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions, such as the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of isoindole derivatives. Specifically, the compound has shown effectiveness against various bacterial strains. In a study evaluating isoindole derivatives, it was found that certain compounds exhibited inhibition zones comparable to standard antibiotics like gentamicin against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For instance, it has demonstrated significant antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116. The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells . A study reported that derivatives of isoindole-1,3-dione showed IC50 values indicating effective inhibition of cancer cell proliferation, suggesting their potential as therapeutic agents in oncology .
Anti-inflammatory Properties
Isoindole derivatives have also been investigated for their anti-inflammatory activities. The presence of halogen groups in the structure enhances their lipophilicity and biological activity, making them suitable candidates for further development as anti-inflammatory drugs .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-{[(3,4-Dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- CAS No.: 293766-12-8
- Molecular Formula : C₁₅H₁₀Cl₂N₂O₂
- Molecular Weight : 321.2 g/mol
- InChIKey : GHFYXLZKGGGKBS-UHFFFAOYSA-N
- Purity : 99% (industrial/medical grade)
Applications: This compound is primarily used as a pharmaceutical intermediate and fine chemical.
Supplier Information: Produced by Hangzhou Zhongqi Chem Co., Ltd., it is packaged in 25 kg drums and adheres to ISO 9001 standards. The compound’s availability is noted, though CymitQuimica lists it as discontinued .
Comparative Analysis with Structural Analogs
The isoindole-1,3-dione scaffold is versatile, with substituents dictating physicochemical properties and applications. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- The aminomethyl linker may facilitate hydrogen bonding, relevant in drug-receptor interactions .
- Benzofuran Derivative () : The benzofuran substituent adds rigidity and planar stacking (shortest π-π distance: 3.724 Å), favoring crystalline stability.
- Folpet () : The trichloromethylthio group confers broad-spectrum antifungal activity but raises environmental persistence concerns.
Physicochemical Properties
- Lipophilicity : The dichlorophenyl group in the main compound increases logP compared to dimethylphenyl or benzofuran derivatives, suggesting better membrane permeability .
- Solubility : Sulfonyl-containing analogs (e.g., ) may exhibit higher aqueous solubility due to polar sulfonyl groups, contrasting with the main compound’s hydrophobic profile.
Biological Activity
2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H10Cl2N2O2
- Molecular Weight : 321.16 g/mol
- CAS Number : 293766-12-8
- IUPAC Name : this compound
Biological Activity Overview
The compound has been evaluated for its anticancer properties through various in vitro and in vivo studies. Notably, it has shown significant cytotoxic effects against several cancer cell lines.
Anticancer Activity
In a study conducted by the National Cancer Institute (NCI), the compound exhibited a mean growth inhibition (GI) of 15.72 μM against human tumor cells. The results indicated that the compound has potential as an antitumor agent due to its ability to inhibit cell proliferation effectively .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung cancer) | 15.72 | 50.68 |
| MCF-7 (Breast cancer) | TBD | TBD |
| HeLa (Cervical cancer) | TBD | TBD |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Tyrosine Kinases : The compound has been noted for its potential to inhibit tyrosine kinase enzymes, which play a crucial role in cancer cell signaling pathways.
- Induction of Apoptosis : Studies suggest that isoindole derivatives can trigger programmed cell death in cancer cells, contributing to their anticancer effects .
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, thereby preventing cancer cells from proliferating.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound and related isoindole derivatives:
- In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibited the viability of A549 lung cancer cells. The IC50 values were determined using MTT assays, confirming its cytotoxic potential .
- In Vivo Studies : A study involving nude mice xenograft models showed that treatment with the compound resulted in reduced tumor sizes compared to control groups. Histopathological analyses indicated minimal toxicity to normal tissues, suggesting a favorable therapeutic index .
Toxicological Profile
Preliminary toxicological assessments indicate that while the compound exhibits significant anticancer activity, further studies are necessary to evaluate its safety profile comprehensively. Long-term toxicity studies are essential for understanding the implications of chronic exposure to this compound in therapeutic settings .
Q & A
Basic: How can the purity and structural integrity of 2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione be validated experimentally?
Answer:
To confirm purity and structure, employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify substituent positions and hydrogen/carbon environments, particularly the dichlorophenyl and isoindole-dione moieties.
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify purity (>95% is standard for research-grade material).
- X-ray Diffraction (XRD): For crystalline samples, single-crystal XRD provides unambiguous structural confirmation, as demonstrated for analogous Schiff base derivatives .
Advanced: What synthetic strategies optimize the yield of this compound?
Answer:
Yield optimization requires addressing steric and electronic challenges:
- Reagent Selection: Use a two-step approach: (1) Condensation of 3,4-dichloroaniline with formaldehyde to form the aminomethyl intermediate, followed by (2) cyclization with phthalic anhydride.
- Catalysis: Employ Lewis acids (e.g., ZnCl) to enhance nucleophilic attack during cyclization.
- Solvent System: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. Monitor reaction progress via thin-layer chromatography (TLC) to minimize byproduct formation.
Reference analogous syntheses of substituted isoindole-diones for methodology .
Basic: What are critical considerations in designing structure-activity relationship (SAR) studies for this compound?
Answer:
SAR studies should focus on:
- Substituent Variation: Synthesize analogs with modifications to the dichlorophenyl group (e.g., replacing Cl with other halogens or electron-withdrawing groups) or the isoindole-dione core.
- Bioactivity Assays: Test analogs in target-specific assays (e.g., enzyme inhibition or receptor binding). For example, derivatives with bulky substituents may exhibit altered binding kinetics.
- Data Correlation: Use statistical tools (e.g., multivariate regression) to link structural features (e.g., logP, polar surface area) with activity. See precedents in substituted isoindole-diones .
Advanced: How can thermal and hydrolytic stability of this compound be assessed under experimental conditions?
Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures under inert (N) and oxidative (O) atmospheres. Isoindole-diones typically degrade at >200°C, releasing CO and CO .
- Hydrolytic Stability: Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolysis of the amide bond.
- Kinetic Studies: Calculate half-life () under varying conditions to inform storage and handling protocols.
Basic: What analytical methods are suitable for identifying and quantifying byproducts during synthesis?
Answer:
- LC-MS/MS: Detect low-abundance byproducts (e.g., unreacted intermediates or oxidation products) with high sensitivity.
- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile degradation products, such as chlorinated aromatic fragments.
- Isolation via Column Chromatography: Separate byproducts using silica gel or preparative HPLC for structural elucidation via NMR .
Advanced: How can computational modeling elucidate the interaction of this compound with biological targets?
Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding modes with target proteins (e.g., enzymes or receptors). The dichlorophenyl group may engage in hydrophobic interactions.
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity.
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes over nanosecond timescales. Reference structural data from XRD studies for accuracy .
Basic: What experimental approaches address solubility challenges in biological assays?
Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
- Salt Formation: Synthesize hydrochloride or sodium salts via acid/base reactions, which often improve solubility without altering bioactivity.
- Surfactant-Assisted Dispersion: Employ polysorbates (e.g., Tween-80) for in vitro assays. Validate solubility via dynamic light scattering (DLS) .
Advanced: How can mechanistic studies clarify the compound’s bioactivity in complex biological systems?
Answer:
- Enzyme Inhibition Assays: Measure IC values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.
- Receptor Binding Studies: Use radiolabeled ligands (e.g., -tagged analogs) to determine dissociation constants ().
- Cellular Uptake Studies: Quantify intracellular concentrations via LC-MS or fluorescence tagging. Compare with analogs to identify structural determinants of permeability .
Basic: What spectroscopic techniques characterize electronic transitions in this compound?
Answer:
- UV-Vis Spectroscopy: Identify π→π* and n→π* transitions in the 200–400 nm range. The dichlorophenyl group may redshift absorption due to electron-withdrawing effects.
- Fluorescence Spectroscopy: Assess emission properties; isoindole-diones often exhibit weak fluorescence, useful for tracking in cellular assays.
- Infrared (IR) Spectroscopy: Confirm functional groups (e.g., C=O stretch at ~1700 cm) and hydrogen bonding patterns .
Advanced: How do steric and electronic effects influence the compound’s reactivity in nucleophilic environments?
Answer:
- Electron-Deficient Core: The isoindole-dione moiety is susceptible to nucleophilic attack at the carbonyl groups. Substituents like Cl on the phenyl ring increase electrophilicity.
- Steric Shielding: The methylene bridge between the phenyl and isoindole-dione may hinder nucleophilic access. Compare reactivity with analogs lacking the methylene spacer.
- Kinetic Profiling: Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., amines or thiols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
